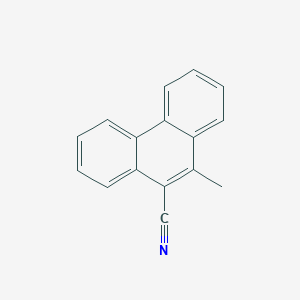
10-Methylphenanthrene-9-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methylphenanthrene-9-carbonitrile is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of scientific research due to its unique properties. It is a colorless crystalline compound that is insoluble in water but soluble in organic solvents. This compound has been used in various laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 10-Methylphenanthrene-9-carbonitrile is not fully understood. However, it is believed to act as a procarcinogen, which means that it requires metabolic activation to exert its toxic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations.
Effets Biochimiques Et Physiologiques
In vitro studies have shown that 10-Methylphenanthrene-9-carbonitrile can induce DNA damage and cause cell death. It has also been shown to induce oxidative stress and disrupt cellular signaling pathways. In vivo studies have shown that exposure to this compound can cause lung and liver tumors in experimental animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 10-Methylphenanthrene-9-carbonitrile in laboratory experiments include its well-defined chemical structure, its ability to form DNA adducts, and its potential as a model compound for the study of 10-Methylphenanthrene-9-carbonitrile metabolism and toxicity. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and facilities to handle it safely.
Orientations Futures
There are several future directions for the study of 10-Methylphenanthrene-9-carbonitrile. One area of research is the development of new methods for the detection and quantification of DNA adducts formed by this compound. Another area of research is the study of the role of oxidative stress in the toxicity of 10-Methylphenanthrene-9-carbonitrile. Additionally, the use of this compound as a model for the study of 10-Methylphenanthrene-9-carbonitrile metabolism and toxicity in human cells and tissues is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 10-Methylphenanthrene-9-carbonitrile involves the reaction between 10-methylphenanthrene and cyanogen bromide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
10-Methylphenanthrene-9-carbonitrile has been used in various scientific research applications, including the study of DNA adduct formation and mutagenicity. It has also been used as a model compound for the study of 10-Methylphenanthrene-9-carbonitrile metabolism and toxicity.
Propriétés
Numéro CAS |
17024-15-6 |
|---|---|
Nom du produit |
10-Methylphenanthrene-9-carbonitrile |
Formule moléculaire |
C16H11N |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
10-methylphenanthrene-9-carbonitrile |
InChI |
InChI=1S/C16H11N/c1-11-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16(11)10-17/h2-9H,1H3 |
Clé InChI |
NUVAJQXMNDIMFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C#N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C#N |
Autres numéros CAS |
17024-15-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



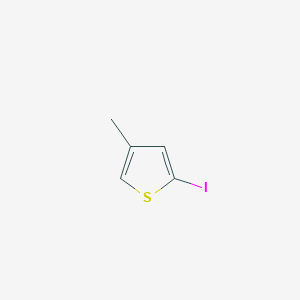
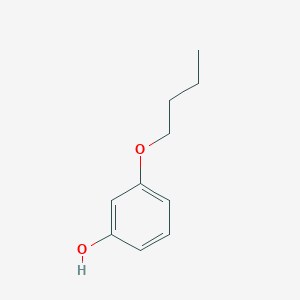
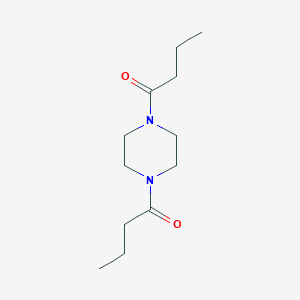
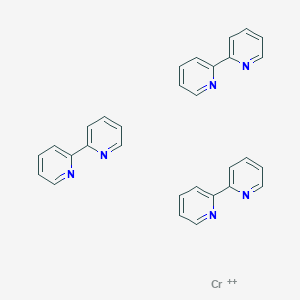
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
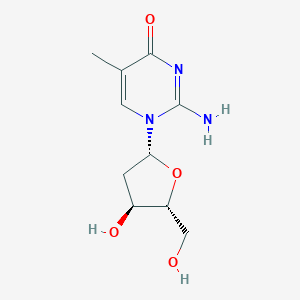
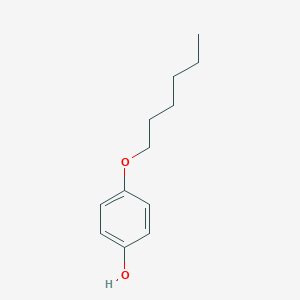
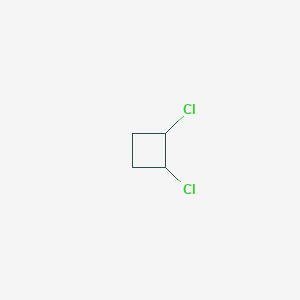
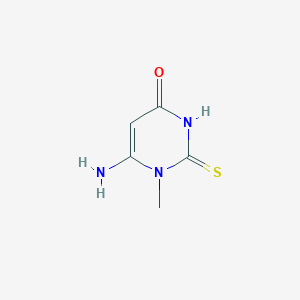
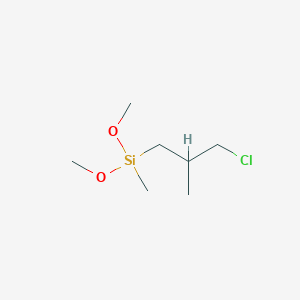
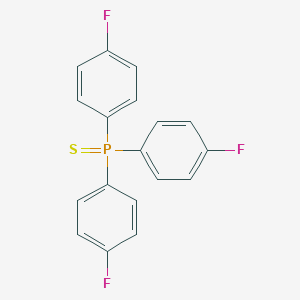
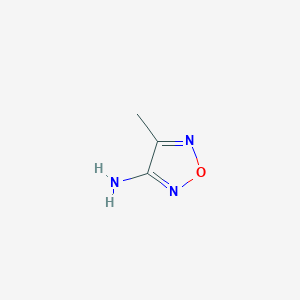
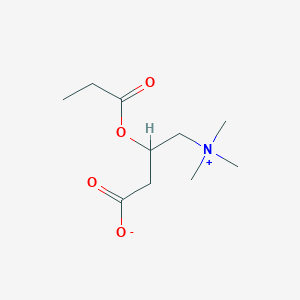
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)